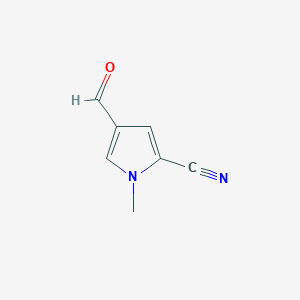

4-Formyl-1-methyl-1H-pyrrol-2-carbonitril

Übersicht

Beschreibung

Es handelt sich um eine nicht-acetylierte Form von Ac-YVAD-CHO und wird aufgrund seiner Fähigkeit, die Caspase-1-Aktivität zu hemmen, in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von YVAD-CHO (Trifluoraceta-Salz) erfolgt mittels der Festphasen-Peptidsynthesemethode. Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Peptidsequenz für YVAD-CHO lautet L-Tyrosyl-L-Valyl-N-[(1S)-2-Carboxy-1-Formylethyl]-L-Alaninamid. Das Trifluoraceta-Salz entsteht durch Behandlung des Peptids mit Trifluoressigsäure .

Industrielle Produktionsmethoden: Die industrielle Produktion von YVAD-CHO (Trifluoraceta-Salz) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die eine Hochdurchsatzproduktion ermöglichen. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie gereinigt, um eine Reinheit von ≥95% zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

YVAD-CHO (Trifluoraceta-Salz) wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, die Caspase-1-Aktivität zu hemmen, häufig verwendet. Es wird in Studien zur Apoptose, Entzündung und Immunantwort eingesetzt. In der Zellbiologie wird es verwendet, um durch verschiedene Reize induzierte Apoptose, wie z. B. Ceramid oder Irinotecan, zu verhindern. In der Neurowissenschaft wird es verwendet, um die Rolle von Caspase-1 bei Neuroinflammation und neurodegenerativen Erkrankungen zu untersuchen .

Wirkmechanismus

YVAD-CHO (Trifluoraceta-Salz) übt seine Wirkung aus, indem es an das aktive Zentrum von Caspase-1 bindet und so seine proteolytische Aktivität hemmt. Caspase-1 ist für die Spaltung von Pro-Interleukin-1β zu seiner aktiven Form, Interleukin-1β, verantwortlich, das ein Schlüsselmediator der Entzündung ist. Durch die Hemmung von Caspase-1 reduziert YVAD-CHO die Produktion von Interleukin-1β und die anschließenden Entzündungsreaktionen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of YVAD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for YVAD-CHO is L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid .

Industrial Production Methods: Industrial production of YVAD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography to ensure a purity of ≥95% .

Analyse Chemischer Reaktionen

Reaktionstypen: YVAD-CHO (Trifluoraceta-Salz) durchläuft in erster Linie Peptidbindungsbildungs- und Hydrolysereaktionen. Aufgrund seiner Peptidnatur nimmt es in der Regel nicht an Oxidations- oder Reduktionsreaktionen teil.

Häufige Reagenzien und Bedingungen: Die Synthese von YVAD-CHO beinhaltet Reagenzien wie geschützte Aminosäuren, Kupplungsmittel wie N,N'-Diisopropylcarbodiimid und Entschützungsmittel wie Trifluoressigsäure. Die Reaktionen werden unter milden Bedingungen durchgeführt, um einen Abbau des Peptids zu vermeiden .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von YVAD-CHO entsteht, ist das Peptid selbst, wobei Trifluoraceta als Gegenion dient. Es werden keine signifikanten Nebenprodukte gebildet, da der Peptidsyntheseprozess hochspezifisch ist .

Wirkmechanismus

YVAD-CHO (trifluoroacetate salt) exerts its effects by binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. Caspase-1 is responsible for the cleavage of pro-interleukin-1β to its active form, interleukin-1β, which is a key mediator of inflammation. By inhibiting caspase-1, YVAD-CHO reduces the production of interleukin-1β and subsequent inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Ac-YVAD-CHO: Eine acetylierte Form von YVAD-CHO mit ähnlicher inhibitorischer Aktivität gegenüber Caspase-1.

- Ac-DEVD-CHO: Ein selektiver Inhibitor von Caspase-3, der in Studien zur Apoptose verwendet wird .

Einzigartigkeit: YVAD-CHO (Trifluoraceta-Salz) ist einzigartig aufgrund seiner hohen Spezifität für Caspase-1 und seiner Fähigkeit, Apoptose und Entzündung zu hemmen, ohne andere Caspasen zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf Caspase-1-vermittelte Prozesse konzentriert .

Biologische Aktivität

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile features a pyrrole ring with a formyl group and a nitrile substituent, contributing to its unique reactivity and biological profile. Its molecular weight is approximately 134.14 g/mol, and it is characterized by the following structural formula:

Antimicrobial Properties

Research indicates that 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Furthermore, it appears to inhibit the proliferation of certain cancer cell lines, potentially by modulating gene expression related to cell cycle regulation .

Anti-inflammatory Effects

In vitro studies have shown that 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound's ability to interfere with inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .

The biological activities of 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile are attributed to its interaction with various molecular targets:

- Caspase Inhibition : It inhibits caspase activity, which plays a pivotal role in inflammation and apoptosis. This inhibition can reduce the production of inflammatory mediators like interleukin-1β, thereby attenuating inflammatory responses .

- Gene Expression Modulation : The compound's structure allows it to interact with DNA and RNA, influencing gene expression related to cell growth and apoptosis .

Case Studies

Several studies have documented the biological activity of 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile:

- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, revealing an inhibition zone comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, highlighting its anti-inflammatory potential .

Summary of Research Findings

Eigenschaften

IUPAC Name |

4-formyl-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILGDZPSMMRNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259965 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119580-81-3 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.